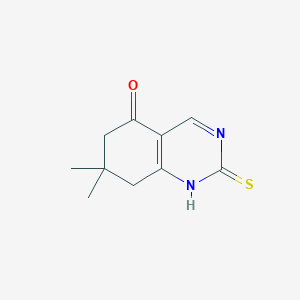
7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one is a chemical compound with the molecular formula C₁₀H₁₂N₂OS and a molecular weight of 208.28 g/mol . This compound is primarily used in research and development and is not intended for human or veterinary use . It is characterized by its unique structure, which includes a quinazolinone core with a sulfanyl group and two methyl groups at the 7th position .
Preparation Methods
The synthesis of 7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired quinazolinone derivative . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinazolinone core or the sulfanyl group.
Substitution: The methyl groups or the sulfanyl group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. The sulfanyl group and the quinazolinone core play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
7,7-Dimethyl-2-sulfanyl-5,6,7,8-tetrahydroquinazolin-5-one can be compared with other quinazolinone derivatives, such as:
7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one: Lacks the sulfanyl group, which may result in different chemical and biological properties.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-one:
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-5-one): Features a piperazinyl group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
7,7-dimethyl-2-sulfanylidene-6,8-dihydro-1H-quinazolin-5-one |
InChI |
InChI=1S/C10H12N2OS/c1-10(2)3-7-6(8(13)4-10)5-11-9(14)12-7/h5H,3-4H2,1-2H3,(H,11,12,14) |
InChI Key |
PRTNMOXWYVGFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=NC(=S)N2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


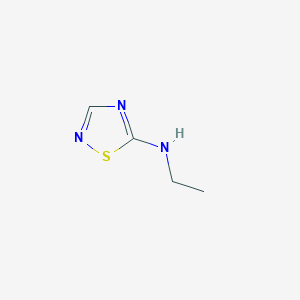
![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)
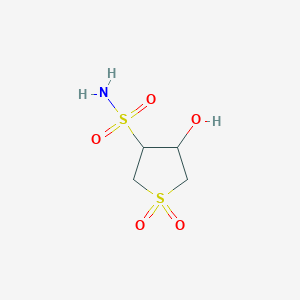
![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)


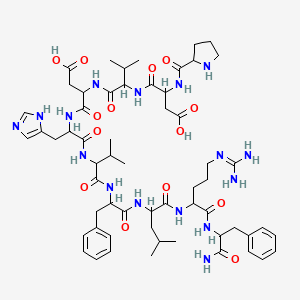
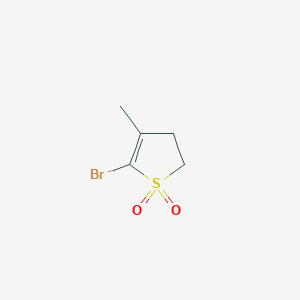
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)
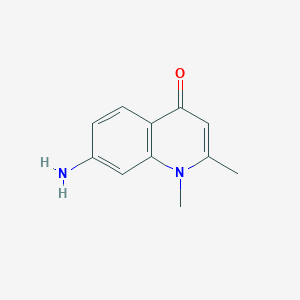
![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
